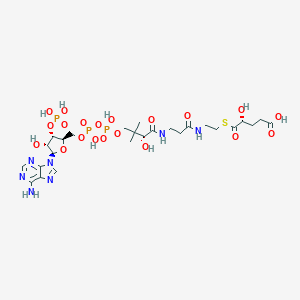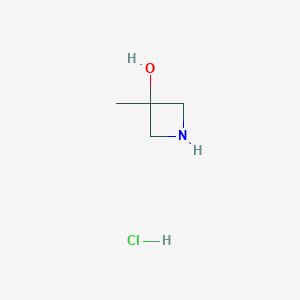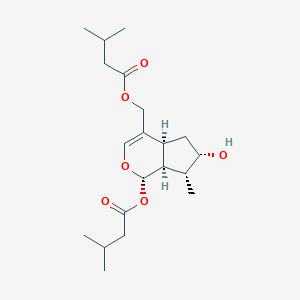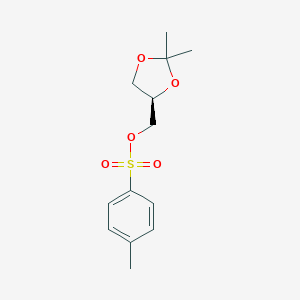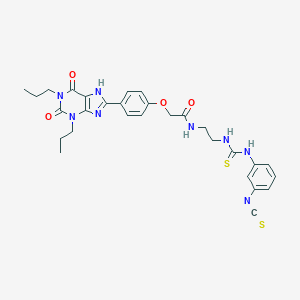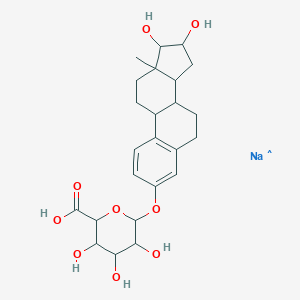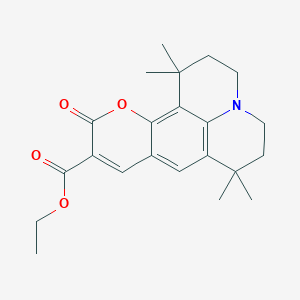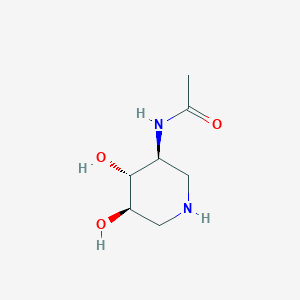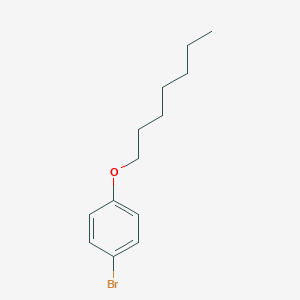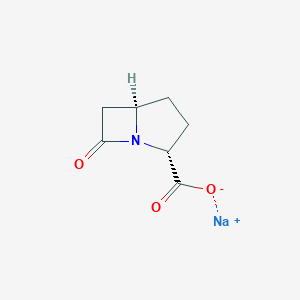
Carbapenam-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbapenam-3-carboxylic acid (CPCA) is a synthetic compound that has been extensively used in scientific research. It is a derivative of carbapenem antibiotics and is commonly used as a substrate for enzymes such as beta-lactamases. CPCA has a unique chemical structure that makes it an ideal candidate for studying the mechanism of action of various enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
Carbapenam-3-carboxylic acid has been used in various scientific research applications, including studying the mechanism of action of beta-lactamases and other enzymes. It has also been used in the development of new antibiotics and in the screening of potential inhibitors of enzymes. Carbapenam-3-carboxylic acid has been shown to be an effective substrate for various enzymes, including metallo-beta-lactamases and serine-beta-lactamases.
Wirkmechanismus
The mechanism of action of Carbapenam-3-carboxylic acid involves the hydrolysis of the beta-lactam ring by beta-lactamases. This hydrolysis results in the formation of a stable acyl-enzyme intermediate, which can be further hydrolyzed to release the carboxylic acid and the corresponding amine. The hydrolysis of the beta-lactam ring by beta-lactamases is a key step in the resistance of bacteria to beta-lactam antibiotics.
Biochemische Und Physiologische Effekte
Carbapenam-3-carboxylic acid has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a stable compound that does not react with other molecules in the cell. Carbapenam-3-carboxylic acid has been shown to be non-toxic to cells and tissues at concentrations commonly used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Carbapenam-3-carboxylic acid in laboratory experiments is its stability and purity. Carbapenam-3-carboxylic acid is a synthetic compound that can be easily synthesized with high purity and yield. It is also a stable compound that does not degrade over time. One of the limitations of using Carbapenam-3-carboxylic acid in laboratory experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of Carbapenam-3-carboxylic acid in scientific research. One direction is the development of new antibiotics based on the structure of Carbapenam-3-carboxylic acid. Another direction is the screening of potential inhibitors of beta-lactamases using Carbapenam-3-carboxylic acid as a substrate. Carbapenam-3-carboxylic acid can also be used in the study of other enzymes and proteins that hydrolyze beta-lactam antibiotics. Finally, the synthesis of new derivatives of Carbapenam-3-carboxylic acid with improved solubility and stability is another potential future direction.
Synthesemethoden
Carbapenam-3-carboxylic acid can be synthesized using various methods, including the reaction of 3-aminomethyl carbapenems with carboxylic acid derivatives. One of the most commonly used methods for synthesizing Carbapenam-3-carboxylic acid is the reaction of 3-aminomethyl carbapenem with 3-bromopropionic acid. This method yields Carbapenam-3-carboxylic acid with high purity and yield.
Eigenschaften
CAS-Nummer |
117858-72-7 |
|---|---|
Produktname |
Carbapenam-3-carboxylic acid |
Molekularformel |
C7H8NNaO3 |
Molekulargewicht |
177.13 g/mol |
IUPAC-Name |
sodium;(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9NO3.Na/c9-6-3-4-1-2-5(7(10)11)8(4)6;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1/t4-,5-;/m1./s1 |
InChI-Schlüssel |
QUSUNINJKBHEKM-TYSVMGFPSA-M |
Isomerische SMILES |
C1C[C@@H](N2[C@H]1CC2=O)C(=O)[O-].[Na+] |
SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
Synonyme |
carbapenam-3-carboxylic acid carbapenam-3-carboxylic acid, (2S-trans)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



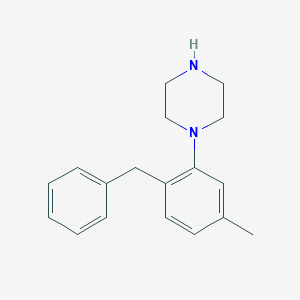
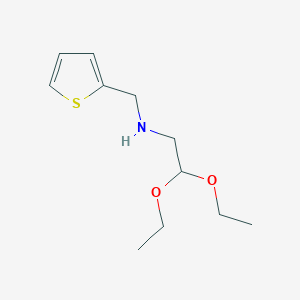
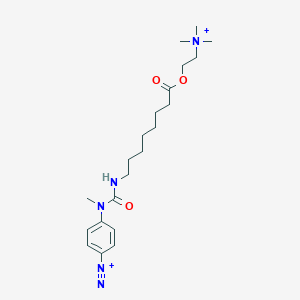
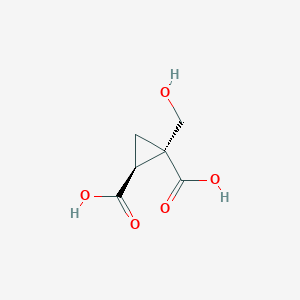
![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)
